molecular formula C9H13NO4 B13206414 2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid

2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid

Cat. No.: B13206414
M. Wt: 199.20 g/mol
InChI Key: XTOUBVVLWTXHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid is a chemical compound with the molecular formula C9H13NO4. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid typically involves the reaction of butan-2-ol with an appropriate oxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with aldehyde or carboxylic acid groups, while substitution reactions can produce a variety of substituted oxazole compounds .

Scientific Research Applications

2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other oxazole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

2-(3-butan-2-yloxy-1,2-oxazol-5-yl)acetic acid

InChI

InChI=1S/C9H13NO4/c1-3-6(2)13-8-4-7(14-10-8)5-9(11)12/h4,6H,3,5H2,1-2H3,(H,11,12)

InChI Key

XTOUBVVLWTXHAH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NOC(=C1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.